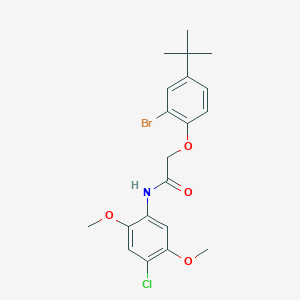
N-(2,3-dibromopropyl)-2-(2-hydroxybenzoyl)hydrazinecarbothioamide
Übersicht
Beschreibung
Hydrazinecarbothioamides represent a class of compounds known for their diverse chemical reactivities and potential for forming complex structures with metals. They serve as ligands in coordination chemistry, demonstrating significant biological activities and applications in materials science due to their versatile chemical properties.
Synthesis Analysis
The synthesis of hydrazinecarbothioamides typically involves the reaction of hydrazine with thiocarbohydrazides in the presence of various aldehydes or ketones to introduce different substituents. This method allows for the introduction of diverse functional groups, facilitating the synthesis of a wide range of compounds with varying properties and activities (Genc et al., 2015).
Molecular Structure Analysis
Molecular structure analyses, including Density Functional Theory (DFT) studies, provide insights into the stability, geometry, and electronic properties of hydrazinecarbothioamides. These analyses reveal the charge distribution within the molecules, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the potential sites for metal coordination (Genc et al., 2015).
Chemical Reactions and Properties
Hydrazinecarbothioamides undergo various chemical reactions, forming complexes with different metals. These reactions often result in compounds with octahedral structures, exhibiting diverse biological activities. The reactivity is influenced by the substituents on the hydrazinecarbothioamide moiety, which can alter the electronic and steric environment around the reaction center (Gulea et al., 2021).
Physical Properties Analysis
The physical properties of hydrazinecarbothioamides, such as solubility, melting points, and crystallinity, depend significantly on the substituents attached to the hydrazinecarbothioamide core. These properties are crucial for determining the compound's suitability for various applications, including its use in pharmaceutical formulations and material science applications.
Chemical Properties Analysis
Hydrazinecarbothioamides exhibit a wide range of chemical properties, including antioxidant, antimicrobial, and anticancer activities. These properties are attributed to the compound's ability to undergo redox reactions, bind to metal ions, and interact with biological targets. The specific chemical properties depend on the nature of the substituents and the overall molecular structure of the compound (Gulea et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on similar compounds has led to the development of various derivatives with significant biological activities. For instance, the synthesis of mixed-ligand amine-containing copper(II) coordination compounds with related structures has been shown to result in compounds with antimicrobial, antifungal, antioxidant, and anticancer activities (Gulea et al., 2021). Another study detailed the efficient synthesis and structural characterization of a novel derivative and its Ni(II) complex, providing insights into their stability, geometry, and potential for biological applications (Genc et al., 2015).
Biological Applications
- Antimicrobial and Anticancer Activities: The synthesized complexes of similar compounds have shown high antimicrobial, antifungal, antioxidant, and anticancer activities. These findings are crucial for developing new therapeutic agents (Gulea et al., 2021; Garbuz et al., 2021).
- Antiproliferative Properties: Investigations into the antiproliferative properties of compounds towards cancer cell lines have revealed high efficacy and selectivity, surpassing some traditional chemotherapy agents in terms of IC50 values towards cancer cells (Gulea et al., 2022).
Anticonvulsant and Analgesic Activities
Compounds bearing a similar structural motif to N-(2,3-dibromopropyl)-2-(2-hydroxybenzoyl)hydrazinecarbothioamide have been designed and synthesized, showing potent anticonvulsant results in preclinical models. This highlights the potential for developing new treatments for neurological disorders (Bhrigu et al., 2012).
Corrosion Inhibition
Additionally, derivatives of this compound have been studied for their role as corrosion inhibitors, providing protection against corrosion in metals, which is significant for industrial applications (Prakashaiah et al., 2018).
Eigenschaften
IUPAC Name |
1-(2,3-dibromopropyl)-3-[(2-hydroxybenzoyl)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br2N3O2S/c12-5-7(13)6-14-11(19)16-15-10(18)8-3-1-2-4-9(8)17/h1-4,7,17H,5-6H2,(H,15,18)(H2,14,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVOTGSUEWIDPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=S)NCC(CBr)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4619641.png)
![2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-(2,4-difluorophenyl)hydrazinecarboxamide](/img/structure/B4619644.png)

![5-chloro-N-(4-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4619658.png)
![N-(4-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4619673.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4619675.png)

![N-[1-methyl-2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4619691.png)
![1-(diphenylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4619700.png)


![4-ethoxy-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4619718.png)

